N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a tetrahydronaphthalene and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl moiety . Tetrahydronaphthalene, also known as Tetralin, is a partially hydrogenated derivative of naphthalene .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydronaphthalene moiety would contribute a bicyclic ring structure, while the tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl moiety would add another bicyclic ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility and stability .Scientific Research Applications
Aldosterone Synthase Inhibition
Pyridine substituted naphthalenes, as part of a class of potent aldosterone synthase inhibitors, demonstrate significant selectivity and pharmacokinetic profiles in vivo. Tetrahydronaphthalene-type molecular scaffolds show decreased CYP1A2 inhibition, highlighting their potential in developing selective aldosterone synthase inhibitors with reduced side effects (Lucas et al., 2008).
Antiplasmodial and Antifungal Activity
Functionalized quinoline derivatives, prepared through novel synthetic intermediates, exhibit moderate antifungal and antiplasmodial activities. This suggests their potential as therapeutic agents against malaria and fungal infections (Vandekerckhove et al., 2015).
Polymorphic Modifications
Research into polymorphic modifications of certain pyrroloquinoline carboxamides reveals insights into their crystal structure, providing a basis for the development of new pharmaceutical compounds with enhanced stability and efficacy (Shishkina et al., 2018).
Ring Opening in Synthesis
Studies on the catalyzed ring opening of 2-pyrones in aqueous media led to unexpected products, contributing to the understanding of reaction mechanisms and potential pathways for synthesizing novel organic compounds (Wang et al., 2007).
Antioxidant Properties in Lubricating Grease
Synthesis and evaluation of quinolinone derivatives as antioxidants in lubricating greases demonstrate their potential in enhancing the performance and longevity of industrial lubricants (Hussein et al., 2016).
Selective "Turn-On" Fluorescent Chemosensors
The development of a naphthalene-quinoline conjugate as a selective "turn-on" fluorescent chemosensor for Al3+ ions, with applications in detecting and monitoring metal ions in environmental and biological samples, showcases the intersection of chemistry and environmental science (Roy et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c28-20-12-18-11-19(10-16-6-3-9-27(20)21(16)18)26-23(30)22(29)25-14-24(31)8-7-15-4-1-2-5-17(15)13-24/h1-2,4-5,10-11,31H,3,6-9,12-14H2,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUNGUHERNSNHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4(CCC5=CC=CC=C5C4)O)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.